molecular formula C21H23N3O2 B6622204 N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide

N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide

カタログ番号: B6622204
分子量: 349.4 g/mol
InChIキー: ZYPKCILPXGWPDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1H-1,3-Benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide is a synthetic small molecule characterized by a benzimidazole (1H-1,3-benzodiazol-1-yl) moiety linked via an ethyl chain to a 4-phenyl-substituted oxane (tetrahydropyran) carboxamide. Structural determination of such compounds often employs X-ray crystallography tools like the SHELX software suite .

特性

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20(21(10-14-26-15-11-21)17-6-2-1-3-7-17)22-12-13-24-16-23-18-8-4-5-9-19(18)24/h1-9,16H,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPKCILPXGWPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Linking the Benzimidazole to Ethyl Chain: This step involves the alkylation of the benzimidazole with an ethyl halide in the presence of a base such as potassium carbonate.

    Formation of Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or halohydrins.

    Coupling the Benzimidazole-Ethyl Intermediate with Oxane: The final step involves the coupling of the benzimidazole-ethyl intermediate with the oxane ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

科学的研究の応用

N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s biological effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following analysis focuses on structurally related compounds from patent and pharmacopeial literature, emphasizing differences in core scaffolds, substituents, and synthesis.

Structural Comparison Table

Compound Name/Identifier Core Structure Heterocyclic Component Key Substituents Synthesis Highlights
Target Compound Oxane carboxamide Benzimidazole 4-Phenyl, ethyl linker Likely involves carboxamide coupling
Patent Ex. 1 (Indazole derivative) Cyclohexane carboxamide Indazole 4-Methoxyphenyl, methyl group THF/MeOH solvent system, acid workup
Pharmacopeial Compound (Thiazolidine) Thiazolidine Beta-lactam Phenyl, carboxy groups Hydrolysis, peptide coupling

Key Differences and Implications

Benzimidazole vs. Indazole (Patent Example 1)
  • Electronic Properties: Benzimidazole contains two nitrogen atoms in a fused benzene ring, enabling dual hydrogen-bond donor/acceptor interactions. Indazole (Patent Ex. 1) has a single pyrazole-like nitrogen, limiting its hydrogen-bonding capacity .
  • Biological Relevance : Benzimidazoles are common in kinase inhibitors (e.g., anticancer agents), while indazoles are prevalent in GABAA receptor modulators. This suggests divergent target profiles.
  • Synthesis : The target compound’s benzimidazole-ethyl linker may require specialized coupling reagents, whereas Patent Ex. 1 employs sarcosine ester hydrolysis and carbodiimide-mediated amidation .
Oxane vs. Cyclohexane (Patent Example 1)
  • Conformational Rigidity : The oxane ring’s oxygen atom introduces torsional constraints and increased polarity compared to the cyclohexane in Patent Ex. 1. This could enhance aqueous solubility but reduce membrane permeability.
Comparison with Pharmacopeial Thiazolidine Derivatives
  • Core Scaffold : The thiazolidine-beta-lactam structure () is distinct from the oxane-carboxamide framework, suggesting antibacterial or beta-lactamase inhibitor applications.
  • Functional Groups : Multiple carboxy groups in ’s compound enhance hydrophilicity, contrasting with the target compound’s lipophilic benzimidazole and phenyl groups.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。